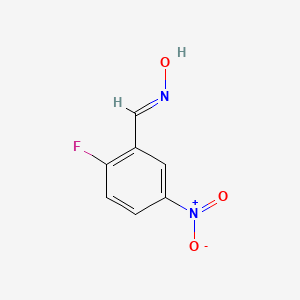
2-Fluoro-5-nitrobenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-nitrobenzaldehyde oxime is a chemical compound that has garnered significant interest in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of a fluorine atom and a nitro group on the benzaldehyde ring, along with an oxime functional group.
Mechanism of Action
Target of Action
Oximes, in general, have been studied for their significant roles as acetylcholinesterase reactivators . They have also been reported to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases .
Mode of Action
The mode of action of 2-Fluoro-5-nitrobenzaldehyde oxime involves the formation of oximes. Aldehydes and ketones can react with hydroxylamine to form oximes in an essentially irreversible process as the adduct dehydrates . The high polarity of oxime groups may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .
Biochemical Pathways
It is known that oximes can affect various pathways due to their ability to inhibit a wide range of kinases .
Result of Action
Oximes have been reported to have useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-nitrobenzaldehyde oxime typically involves the reaction of 2-Fluoro-5-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitrobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-Fluoro-5-aminobenzaldehyde oxime.
Substitution: Formation of various substituted benzaldehyde oximes depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-nitrobenzaldehyde oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzaldehyde: The parent compound without the oxime group.
2-Fluoro-5-aminobenzaldehyde oxime: The reduced form of 2-Fluoro-5-nitrobenzaldehyde oxime.
2-Chloro-5-nitrobenzaldehyde oxime: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity.
Properties
CAS No. |
1309606-41-4 |
|---|---|
Molecular Formula |
C7H5FN2O3 |
Molecular Weight |
184.12 g/mol |
IUPAC Name |
N-[(2-fluoro-5-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5FN2O3/c8-7-2-1-6(10(12)13)3-5(7)4-9-11/h1-4,11H |
InChI Key |
KLIBWMFALMLVHM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NO)F |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NO)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-[5-Chloropentanoyl(methyl)amino]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B2852280.png)
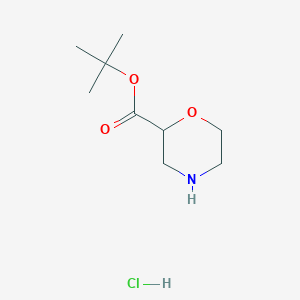
![N-butyl-4-((1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2852283.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2852284.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2852286.png)
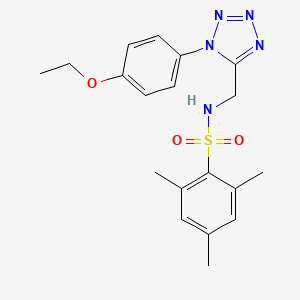

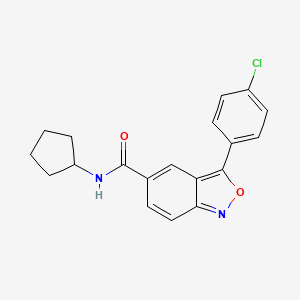
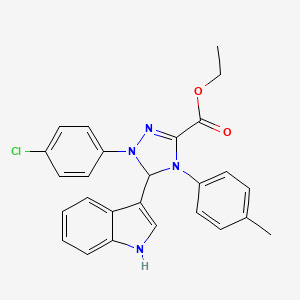

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2852294.png)
![ethyl (2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2852296.png)
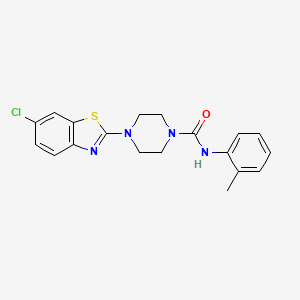
![(Z)-3-isopropyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2852302.png)
